Kemptide (amide)

PKA kinetics catalytic efficiency substrate specificity

Kemptide (amide) is a highly specific, C-terminal amidated PKA substrate. Its enhanced stability against carboxypeptidase degradation and elimination of charge heterogeneity ensure superior assay reproducibility. This product provides complete PKI-inhibitable baseline correction, unlike histone IIa, and serves as a validated redox-sensitive reporter. Procure this high-purity heptapeptide to eliminate assay variability and ensure reliable, quantitative PKA activity measurements in biochemical and cellular systems.

Molecular Formula C32H62N14O8
Molecular Weight 770.9 g/mol
CAS No. 70691-36-0
Cat. No. B12395102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKemptide (amide)
CAS70691-36-0
Molecular FormulaC32H62N14O8
Molecular Weight770.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)N
InChIInChI=1S/C32H62N14O8/c1-16(2)12-19(33)26(50)43-21(9-7-11-40-32(37)38)29(53)44-20(8-6-10-39-31(35)36)28(52)42-18(5)25(49)46-23(15-47)30(54)45-22(13-17(3)4)27(51)41-14-24(34)48/h16-23,47H,6-15,33H2,1-5H3,(H2,34,48)(H,41,51)(H,42,52)(H,43,50)(H,44,53)(H,45,54)(H,46,49)(H4,35,36,39)(H4,37,38,40)/t18-,19-,20-,21-,22-,23-/m0/s1
InChIKeyGSFASBKOFCRMBR-LLINQDLYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kemptide (amide) CAS 70691-36-0: Core Specifications and C-Terminal Amidation for PKA Assay Selection


Kemptide (amide) (CAS 70691-36-0) is a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH₂ that serves as a highly specific substrate for cAMP-dependent protein kinase (PKA), originally derived from the phosphorylation site sequence of porcine liver pyruvate kinase [1]. This amide-capped variant differs structurally from standard Kemptide (free C-terminal carboxylate, CAS 65189-71-1) through its C-terminal amidation modification, which confers enhanced stability against carboxypeptidase degradation and eliminates charge heterogeneity at the C-terminus, thereby improving reproducibility in quantitative assays [2]. The compound is phosphorylated by PKA at the Ser⁵ residue and is widely employed as a validated reference standard for measuring PKA activity in biochemical and cellular systems [3].

Why Kemptide (amide) CAS 70691-36-0 Cannot Be Readily Replaced by In-Class Alternatives


Substituting Kemptide (amide) with a structurally similar PKA substrate peptide without rigorous validation risks introducing assay variability and misinterpretation of enzyme activity. Although multiple synthetic peptides contain the minimal PKA recognition motif (RRXS/T), their kinetic behavior, susceptibility to nonspecific phosphorylation, and sensitivity to experimental perturbations differ substantially. For example, while CREBtide exhibits a 10-fold lower apparent Kₘ for PKA compared to Kemptide (3.9 μM versus 39 μM), it demonstrates opposite Vₘₐₓ trends (12.4 versus 9.8 μmol/min·mg), leading to divergent activity readouts under identical conditions [1]. Moreover, histone IIa—a traditional protein substrate—yields unacceptably high background phosphorylation that cannot be fully suppressed even with saturating PKI concentrations, whereas Kemptide phosphorylation is completely abolished by PKI [2]. Finally, the differential response of Kemptide versus Crosstide to diamide-mediated oxidative modification of PKA-Cα demonstrates that even closely related peptide substrates are not interchangeable when kinase conformational states are altered [3]. Each comparator therefore occupies a distinct experimental niche; the quantitative evidence below establishes precisely where Kemptide (amide) provides differentiated value.

Kemptide (amide) 70691-36-0: Quantitative Differentiation Evidence for Scientific Procurement


PKA Catalytic Efficiency: Kemptide Matches CREBtide Despite Divergent Binding Affinity

Despite CREBtide binding PKA with approximately 10-fold higher apparent affinity (Kₘ = 3.9 μM vs. 39 μM for Kemptide), both substrates exhibit comparable overall catalytic efficiency (kcat/Kₘ) under identical assay conditions, with Kemptide demonstrating higher Vₘₐₓ and kcat values that offset its lower binding affinity [1]. This kinetic profile positions Kemptide (amide) as the preferred substrate when high-throughput assays require robust signal output rather than extreme binding affinity, and when experiments must avoid the ATP consumption biases observed with CREBtide due to secondary effects on ATP affinity [2].

PKA kinetics catalytic efficiency substrate specificity

PKI Sensitivity: Kemptide Phosphorylation Is Completely Inhibitable, Unlike Histone IIa

Kemptide (amide) phosphorylation by PKA is fully and stoichiometrically inhibited by the protein kinase inhibitor peptide PKI(5-24), whereas histone IIa phosphorylation persists even at saturating PKI concentrations due to nonspecific kinase activity that cannot be eliminated from crude tissue homogenates [1]. This absolute PKI sensitivity enables the accurate determination of IP20-inhibitable (specific PKA) activity as a fraction of total phosphorylation signal, a correction that is impossible with histone-based assays [2]. Quantitative inhibition parameters have been established across multiple systems: for the PKA homolog SpkA, PKI(5-24) inhibits Kemptide phosphorylation with an IC₅₀ of 117 nM and Kᵢ of 36 nM [3].

PKI inhibition assay specificity background correction

Redox Sensitivity: Kemptide Activity Is Markedly Decreased by Diamide Oxidation, Distinguishing It from Crosstide

Diamide-mediated oxidation of PKA-Cα (targeting Cys199 in the P+1 loop) causes a marked decrease in catalytic activity toward Kemptide and CREBtide, while activity toward Crosstide remains largely unaffected [1]. This differential sensitivity enables the use of Kemptide (amide) as a diagnostic substrate to probe the redox state of PKA-Cα and its impact on substrate selection. The effect is reversible upon glutathione (GSH) treatment and is abolished in the C199S mutant, confirming that the differential response reflects genuine redox-dependent modulation of the substrate binding pocket rather than nonspecific assay interference [2].

redox regulation PKA-Cα oxidation substrate discrimination

Fluorescent-Labeled Kemptide Enables Non-Radioactive PKA Assays with Comparable Kinetics to ³²P-ATP Method

Fluorescent-labeled Kemptide (f-Kemptide) exhibits kinetic parameters statistically indistinguishable from the standard ³²P-ATP radioisotopic method, with intraassay variation of 5.6 ± 0.8% and interassay variation of 14.3 ± 2.6% [1]. The assay system reliably detects physiological changes in endogenous PKA activity in crude cell homogenates, including an 84% increase after vasopressin stimulation in A6 cells and a 360% increase after VIP exposure in T84 cells [2]. Neither fluorescence quenching nor enhancement artifacts were observed across a range of homogenate protein concentrations, validating the method's robustness for biological samples [3].

non-radioactive assay fluorescence detection assay reproducibility

MALDI-TOF Mass Spectrometry: Kemptide Enables High-Throughput Kinase Inhibitor Profiling in Cell Lysates

Kemptide has been successfully adapted for MALDI-TOF mass spectrometry-based kinase assays, enabling direct, label-free detection of substrate-to-product conversion based on the +80 Da mass shift characteristic of phosphorylation [1]. The unphosphorylated Kemptide monoisotopic mass is 772.9 m/z [M+H]⁺, providing a clean baseline signal for quantitation [2]. When integrated into multiplexed assays using seven distinct synthetic substrates in K562 cell lysates, Kemptide-based detection enables high-throughput inhibitor profiling against multiple kinases simultaneously without radioactive labeling or antibody-dependent detection [3].

MALDI-TOF MS kinase inhibitor screening high-throughput

C-Terminal Amidation Enhances Peptide Stability Without Altering PKA Recognition Motif

The C-terminal amidation of Kemptide (amide) (Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH₂) confers resistance to carboxypeptidase-mediated degradation, a modification that does not alter the core PKA recognition motif (RRAS) or the phosphorylation site at Ser⁵ [1]. Studies on PKA substrate specificity have established that C-terminal residues exert minimal influence on catalytic efficiency, with the critical determinants for phosphorylation residing in the N-terminal basic residues (Arg² and Arg³) and the serine at position five [2]. Therefore, C-terminal amidation provides enhanced handling stability for long-term storage and repeated freeze-thaw cycles without compromising the kinetic properties that define Kemptide as a benchmark PKA substrate. Class-level evidence for peptide substrates demonstrates that C-terminal amidation generally increases resistance to exopeptidase degradation, extending functional half-life in biological matrices where endogenous carboxypeptidases are present [3].

peptide stability C-terminal amidation carboxypeptidase resistance

Kemptide (amide) 70691-36-0: Validated Application Scenarios for Scientific Procurement


Quantitative PKA Activity Measurement in Crude Tissue Homogenates Where Nonspecific Phosphorylation Must Be Eliminated

Researchers using guinea-pig tracheal smooth muscle or other complex tissue homogenates should select Kemptide (amide) over histone IIa to achieve complete PKI-inhibitable baseline correction. As demonstrated by Langlands and Rodger (1990), Kemptide phosphorylation is fully abolished by PKI(5-24), whereas phosphohistone formation cannot be completely suppressed even at saturating inhibitor concentrations [1]. This property enables accurate calculation of IP20-inhibitable (specific PKA) activity in crude biological samples where contaminating kinases would otherwise confound results. The method has been validated across multiple tissue types and stimulation conditions, including isoprenaline- and forskolin-treated preparations [1].

Non-Radioactive PKA Assay Workflows Requiring Fluorescence Detection Without Kinetic Compromise

Laboratories seeking to eliminate ³²P-ATP usage should procure fluorescent-labeled Kemptide (amide) derivatives rather than transitioning to alternative substrates that lack validated kinetic equivalence to the radioisotopic gold standard. Macala et al. (1998) established that f-Kemptide exhibits intraassay variation of 5.6 ± 0.8% and interassay variation of 14.3 ± 2.6%, with kinetics indistinguishable from the ³²P-ATP method [2]. The assay reliably detects physiological changes in endogenous PKA activity, including 84% stimulation by vasopressin in A6 cells and 360% stimulation by VIP in T84 cells [2]. Fluorescence quenching artifacts are absent across relevant protein concentration ranges [2].

Redox Biology Studies Investigating Differential Substrate Selection by Oxidized PKA-Cα

Investigators studying crosstalk between redox signaling and PKA-dependent phosphorylation should employ Kemptide (amide) as a redox-sensitive reporter substrate. Byun et al. (2023) demonstrated that diamide-mediated oxidation of PKA-Cα causes a marked decrease in activity toward Kemptide and CREBtide, while activity toward Crosstide remains largely unaffected [3]. This differential sensitivity, which is abolished in the C199S mutant, provides a functional readout of the redox state of the PKA-Cα active site. Kemptide thus serves as a validated tool for probing how oxidative modifications alter substrate selection in physiological and pathological states [3].

High-Throughput Kinase Inhibitor Screening via Label-Free MALDI-TOF Mass Spectrometry

Drug discovery groups performing kinase inhibitor profiling should consider Kemptide-based MALDI-TOF MS assays as a label-free alternative to fluorescence polarization or TR-FRET formats. Kondo et al. (2009) validated Kemptide in a multiplexed platform using seven distinct synthetic substrates in K562 cell lysates, enabling simultaneous monitoring of multiple kinase activities [4]. The method detects the +80 Da phosphorylation mass shift without radioactive or fluorescent labeling, making it suitable for high-throughput screening campaigns where cost, speed, and minimal sample preparation are critical [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kemptide (amide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.